molecular formula C16H13N7O3 B2960706 N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034375-38-5

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No. B2960706
M. Wt: 351.326
InChI Key: NZOSBNSDIZMTIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Detailed synthetic pathways and reaction conditions are documented in the literature . Researchers have successfully prepared Compound X using established methods, ensuring its reproducibility.

Scientific Research Applications

Lithiation of Heteroaromatic Compounds

Research has shown the lithiation of methyl substituted isoxazoles and oxadiazoles, which could be relevant for the modification of molecules like N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide. This process can lead to the development of new compounds through lateral lithiation, offering a pathway for functionalizing such molecules for further chemical synthesis and potential therapeutic applications (Micetich, 1970).

Synthesis of Antimicrobial Agents

The molecule's structure, which includes triazole and oxadiazole components, is similar to those in studies focusing on the synthesis of antimicrobial agents. For example, the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives have demonstrated potential antimicrobial activities against various bacterial and fungal strains (Jadhav et al., 2017).

C-C Bond Formation

The molecule could be involved in C-C bond formation processes, as seen in research using similar isoxazole derivatives. For instance, auxiliary-directed Pd-catalyzed C(sp3)-H bond activation using isoxazole carboxamide moieties has been demonstrated, suggesting the potential for creating new carbon-carbon bonds in complex organic molecules (Pasunooti et al., 2015).

Synthesis of Ribavirin Analogues

Compounds containing both triazole and oxadiazole moieties have been synthesized for the purpose of creating ribavirin analogues, indicating the potential use of such structures in the development of antiviral drugs (Sharonova et al., 2016).

Future Directions

: Pagliari, A. B., Rosa, J. M. L., Lima, P. S. V. de, Zimmer, G. C., da Silva, M. E. C., Oliveira, É. G. de, Bonacorso, H. G., Zanatta, N., & Martins, M. A. P. (2023). Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm, 25(36), 5900–5910. DOI: 10.1039/D3CE00643C

properties

IUPAC Name

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N7O3/c1-10-7-12(21-25-10)15-19-14(26-22-15)9-17-16(24)13-8-18-23(20-13)11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZOSBNSDIZMTIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

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